Isopropenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

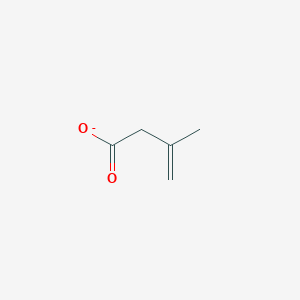

Molecular Formula |

C5H7O2- |

|---|---|

Molecular Weight |

99.11 g/mol |

IUPAC Name |

3-methylbut-3-enoate |

InChI |

InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H,6,7)/p-1 |

InChI Key |

IGRURXZWJCSNKU-UHFFFAOYSA-M |

Canonical SMILES |

CC(=C)CC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

What is the structure and properties of Isopropenyl acetate

An In-depth Technical Guide to Isopropenyl Acetate (B1210297)

Introduction

Isopropenyl acetate (IPA) is a significant organic compound, recognized as the acetate ester of the enol tautomer of acetone (B3395972).[1][2] It is a colorless liquid with a characteristic fruity odor.[3][4] Commercially, it holds importance as the primary precursor to acetylacetone (B45752) and serves as a versatile reagent in organic synthesis.[1][2] Its utility extends to the preparation of other enol acetates and acetonides from diols.[1] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of isopropenyl acetate, tailored for researchers, scientists, and professionals in drug development.

Structure and Identification

Isopropenyl acetate is characterized by a vinyl group attached to an acetate functionality. The presence of a reactive double bond and an ester group defines its chemical behavior and applications.[5]

Chemical Structure:

Identifiers:

| Identifier | Value |

| IUPAC Name | prop-1-en-2-yl acetate[6] |

| CAS Number | 108-22-5[1][6] |

| Molecular Weight | 100.12 g/mol [3][6] |

| Synonyms | 1-Methylvinyl acetate, 2-Acetoxypropene, Acetic acid isopropenyl ester[6][7] |

Physical and Chemical Properties

Isopropenyl acetate is a clear, colorless liquid.[3][6] It is less dense than water, and its vapors are heavier than air.[3][6]

Table 1: Physical Properties of Isopropenyl Acetate

| Property | Value | Reference(s) |

| Boiling Point | 97 °C | [1][6] |

| Melting Point | -92.9 °C | [1][6] |

| Density | 0.9090 g/cm³ at 20 °C | [1][6] |

| Refractive Index | 1.4001 at 20 °C | [6] |

| Vapor Pressure | 45.2 mmHg at 25 °C | [6] |

| Flash Point | 16 °C (60.8 °F) | [3][8] |

| Autoignition Temperature | 431 °C (808 °F) | [6] |

Table 2: Solubility of Isopropenyl Acetate

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble (3.25% by weight) | [6][7] |

| Ethanol | Soluble | [6][7] |

| Acetone | Soluble | [6][7] |

| Ethyl Ether | Very soluble | [6][9] |

| Propylene Glycol | Soluble | [7] |

Synthesis

The primary industrial method for preparing isopropenyl acetate is through the reaction of acetone with ketene.[1] This reaction is typically catalyzed by an acidic catalyst.[10]

Caption: Synthesis of Isopropenyl Acetate from Acetone and Ketene.

Reactivity and Applications

Isopropenyl acetate's reactivity is centered around its enol ester functionality, making it a valuable intermediate in various organic transformations.[4]

Key Reactions

-

Precursor to Acetylacetone : Upon heating over a metal surface, isopropenyl acetate rearranges to form acetylacetone, a widely used ligand and building block in coordination chemistry and organic synthesis.[1]

-

Enol Acetate Synthesis : It serves as an efficient reagent for converting ketones into their corresponding enol acetates.[1]

-

Transesterification : Isopropenyl acetate can undergo transesterification with alcohols, a reaction that can be catalyzed by various metal complexes, to produce other esters.[11][12]

-

Polymerization : The vinyl group in isopropenyl acetate allows it to act as a monomer or co-monomer in polymerization reactions, leading to the formation of polymers with tailored properties for applications in coatings and adhesives.[5][13][14]

Caption: Key Reactions and Applications of Isopropenyl Acetate.

Applications

-

Organic Synthesis : It is a key intermediate for producing fine chemicals, pharmaceuticals, and other specialty chemicals.[4][13] In drug development, it can be used as an intermediate for synthesizing anti-inflammatory or antibiotic drugs.[13]

-

Solvent : Due to its favorable solubility characteristics, it is employed as a solvent for cellulose, plastics, oils, and fats.[4][7][15]

-

Polymer Industry : It is used as a monomer to produce modified resins and polymers, enhancing properties like flexibility and adhesion in coatings and adhesives.[5][13]

-

Flavoring Agent : It is recognized as a food flavoring agent and is used in the preparation of fruit and rum essences.[13][16]

Experimental Protocols

General Protocol for Yttrium-Catalyzed Transesterification

This protocol describes a representative method for the acylation of a primary alcohol using isopropenyl acetate, catalyzed by an yttrium complex, based on procedures described in the literature.[12]

Objective : To synthesize an acetate ester from a primary alcohol and isopropenyl acetate.

Materials :

-

Primary alcohol

-

Isopropenyl acetate

-

Yttrium catalyst (e.g., Y₅(OⁱPr)₁₃O)

-

Anhydrous solvent (optional, as the reaction can often be run neat)

-

Standard glassware for inert atmosphere reactions

Procedure :

-

Preparation : Under an inert atmosphere (e.g., argon or nitrogen), a reaction flask is charged with the primary alcohol.

-

Catalyst Addition : A catalytic amount of the yttrium catalyst (e.g., 0.05–1 mol%) is added to the flask.

-

Reagent Addition : Isopropenyl acetate is added to the reaction mixture. The reaction can be performed without a solvent.

-

Reaction : The mixture is stirred at room temperature. Reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC).

-

Workup : Upon completion, the product is isolated. If performed neat, the product can often be purified directly by distillation or chromatography without an aqueous workup.

-

Purification : The crude product is purified by flash column chromatography or distillation to yield the pure acetate ester.

Caption: Workflow for a Catalyzed Transesterification Reaction.

Safety and Handling

Isopropenyl acetate is a highly flammable liquid and vapor.[3] It should be stored away from oxidizing agents and sources of ignition in a cool, dry, and well-ventilated area.[7][17] There is a warning of potential explosive polymerization.[6] Appropriate personal protective equipment, including gloves and safety goggles, should be used when handling this chemical to prevent skin and eye contact.[4]

References

- 1. Isopropenyl acetate - Wikipedia [en.wikipedia.org]

- 2. Isopropenyl acetate [himedialabs.com]

- 3. Isopropenyl acetate | 108-22-5 [chemicalbook.com]

- 4. Isopropenyl Acetate (108-22-5) | Chemical Product Exporter [chemicalbull.com]

- 5. nbinno.com [nbinno.com]

- 6. Isopropenyl acetate | C5H8O2 | CID 7916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isopropenyl Acetate, Isopropyl Acetate CAS 108-22-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. chemicalbull.com [chemicalbull.com]

- 9. isopropenyl acetate [chemister.ru]

- 10. DE934825C - Process for the preparation of isopropenyl acetate - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Metal-Catalyzed Acyl Transfer Reactions of Enol Esters: Role of Y5(OiPr)13O and (thd)2Y(OiPr) as Transesterification Catalysts [organic-chemistry.org]

- 13. zhishangchem.com [zhishangchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. guidechem.com [guidechem.com]

- 17. 108-22-5 CAS MSDS (Isopropenyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Isopropenyl Acetate: A Comprehensive Technical Guide to the Enol Acetate of Acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl acetate (B1210297), the acetate ester of the enol tautomer of acetone (B3395972), is a versatile and commercially significant organic compound.[1][2][3] This colorless liquid serves as a key precursor in the synthesis of acetylacetone (B45752) and is widely utilized in organic synthesis for the preparation of other enol acetates and the protection of diols as acetonides.[1][2] Its utility extends to being an efficient acetylating agent for a variety of functional groups, finding applications in the synthesis of pharmaceuticals and other fine chemicals.[4][5][6] This technical guide provides an in-depth overview of isopropenyl acetate, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a discussion of its reaction mechanisms and applications, particularly within the realm of drug development.

Physicochemical Properties of Isopropenyl Acetate

Isopropenyl acetate is a clear, colorless liquid with a characteristic fruity odor.[2][5] It is less dense than water and its vapors are heavier than air.[2] The compound is sparingly soluble in water but miscible with many organic solvents, including ethanol, ether, and acetone.[7][8][9]

Table 1: Physical and Chemical Properties of Isopropenyl Acetate

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | [2][3] |

| Molar Mass | 100.117 g·mol⁻¹ | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.9090 g/cm³ (at 20 °C) | [2] |

| Melting Point | -92.9 °C | [2] |

| Boiling Point | 97 °C | [2] |

| Flash Point | 19 °C (closed cup) | [10] |

| Refractive Index (n20/D) | 1.401 | [10] |

| Solubility in Water | 3.25% by weight | [9] |

| CAS Number | 108-22-5 | [2][3] |

Synthesis of Isopropenyl Acetate from Acetone

The primary industrial method for the synthesis of isopropenyl acetate is the reaction of acetone with ketene (B1206846) in the presence of an acidic catalyst.[2][11][12]

Reaction Mechanism

The synthesis proceeds through the acid-catalyzed enolization of acetone, followed by nucleophilic attack of the enol on ketene.

Caption: Synthesis of Isopropenyl Acetate from Acetone and Ketene.

Experimental Protocol: Synthesis of Isopropenyl Acetate

This protocol is a generalized procedure based on common industrial practices.[3][11][12]

Materials:

-

Acetone

-

Ketene gas

-

Neutralizing agent (e.g., organic amine)[3]

Procedure:

-

Catalyst Preparation: A solution of the catalyst (e.g., 0.4-3.0% naphthalenedisulfonic acid in acetone) is prepared in a suitable reactor.[3]

-

Reaction: Ketene gas is bubbled through the acetone-catalyst mixture. The reaction temperature is maintained at or above 50°C.[3]

-

Aging: After the introduction of ketene is complete, the reaction mixture is aged at a temperature of ≥40°C for ≥2 hours or at <40°C for ≥8 hours.[3] This aging step is crucial for improving the yield by allowing for the reaction of byproducts like acetic anhydride (B1165640) with acetone condensation products.[3]

-

Neutralization: The catalyst is neutralized by the addition of an organic amine.[3]

-

Purification: The crude isopropenyl acetate is purified by fractional distillation.

Isopropenyl Acetate as an Acetylating Agent

Isopropenyl acetate is an effective and "green" acetylating agent, with the only byproduct being the easily removable acetone.[1] It is used for the O-acetylation of alcohols and phenols, N-acetylation of amines, and S-acetylation of thiols.[1][5][6]

General Reaction Pathway

Caption: General scheme for acetylation reactions using isopropenyl acetate.

Experimental Protocol: O-Acetylation of a Primary Alcohol

The following is a representative protocol for the acetylation of an alcohol using isopropenyl acetate with a vanadyl sulfate (B86663) catalyst.[1]

Materials:

-

Primary alcohol (substrate)

-

Isopropenyl acetate

-

VOSO₄·5H₂O (catalyst)

-

Ethyl acetate

-

1 M NaOH solution

-

Anhydrous Na₂SO₄

Procedure:

-

Reaction Setup: In a 5 ml round-bottom flask, dissolve 1% (by weight of substrate) of VOSO₄·5H₂O in 1 equivalent of isopropenyl acetate.

-

Reaction: After 10 minutes, add 1 g of the alcohol substrate. Stir the reaction mixture magnetically at 60°C for 24 hours.

-

Work-up:

-

Quench the reaction with the addition of water.

-

If the product is not water-soluble, separate the organic layer using a separatory funnel.

-

Dilute the product with ethyl acetate and wash with 1 M NaOH solution to remove any unreacted starting material, followed by a water wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Applications in Drug Development

Isopropenyl acetate's role as an acetylating agent and a precursor for other synthetic transformations makes it a valuable reagent in drug development.

-

Synthesis of Drug Intermediates: It has been used in the synthesis of intermediates for drugs such as isosorbide-5-nitrate and diltiazem.[5]

-

Lovastatin (B1675250) and Simvastatin Synthesis: Isopropenyl acetate is utilized in the synthesis of the lipid-lowering drugs lovastatin and simvastatin.[4]

-

Protecting Group Chemistry: The acetylation of hydroxyl and amino groups is a common strategy in multi-step drug synthesis to protect these functional groups from undesired reactions. Isopropenyl acetate offers a mild and efficient method for this purpose.

Conclusion

Isopropenyl acetate is a fundamentally important and versatile chemical entity, serving as the enol acetate of acetone. Its synthesis from readily available starting materials and its utility as a green acetylating agent underscore its significance in both industrial and academic research. For professionals in drug development, a thorough understanding of the properties and reactivity of isopropenyl acetate can facilitate the design of efficient and sustainable synthetic routes to complex pharmaceutical agents. The detailed protocols and mechanistic insights provided in this guide are intended to support and enhance research and development efforts in this field.

References

- 1. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 2. Isopropenyl acetate - Wikipedia [en.wikipedia.org]

- 3. JPS63159349A - Production of isopropenyl acetate - Google Patents [patents.google.com]

- 4. cphi-online.com [cphi-online.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isopropenyl acetate | C5H8O2 | CID 7916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 乙酸异丙烯酯 Wacker Chemie AG, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. stss.qust.edu.cn [stss.qust.edu.cn]

- 13. researchgate.net [researchgate.net]

Synthesis of Isopropenyl acetate from acetone and ketene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl acetate (B1210297), a key intermediate in organic synthesis and the principal precursor to acetylacetone, is commercially produced through the acid-catalyzed reaction of acetone (B3395972) and ketene (B1206846). This technical guide provides an in-depth overview of this synthesis, including detailed experimental protocols, a summary of reaction parameters, and a mechanistic exploration of the underlying chemistry. The information presented is intended to serve as a valuable resource for professionals in research, development, and manufacturing who are engaged in the synthesis and application of this versatile compound.

Introduction

Isopropenyl acetate (IPA) is a colorless organic liquid that serves as the acetate ester of the enol tautomer of acetone.[1] Its primary commercial significance lies in its role as a precursor for the production of acetylacetone, a widely used chelating agent and building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Additionally, isopropenyl acetate finds application as an acetylating agent for alcohols, phenols, and amines, and in the preparation of other enol acetates.[2][3] The industrial synthesis of isopropenyl acetate is predominantly achieved by the reaction of acetone with ketene in the presence of an acid catalyst.[4][5] This guide will focus on the core aspects of this synthetic route, providing detailed procedural information and quantitative data to aid in its practical implementation and optimization.

Reaction Mechanism and Stoichiometry

The synthesis of isopropenyl acetate from acetone and ketene proceeds via an acid-catalyzed addition of the enol form of acetone to ketene. The overall reaction is as follows:

CH₃COCH₃ + CH₂=C=O → CH₃COOC(CH₃)=CH₂

The reaction is typically catalyzed by strong acids, which facilitate the tautomerization of acetone to its enol form, isopropenyl alcohol. The enol then acts as a nucleophile, attacking the electrophilic central carbon of ketene to form the final product.

Signaling Pathway of the Reaction Mechanism

The following diagram illustrates the key steps in the acid-catalyzed synthesis of isopropenyl acetate.

Caption: Acid-catalyzed reaction mechanism for the synthesis of isopropenyl acetate.

Experimental Protocols

The following sections provide a detailed experimental protocol for the synthesis of isopropenyl acetate from acetone and ketene, based on procedures described in the patent literature.[6][7]

Materials and Equipment

-

Reactants: Acetone (anhydrous), Ketene (generated in situ or from a cylinder)

-

Catalyst: Naphthalene-1,5-disulfonic acid (or other suitable acid catalyst)

-

Neutralizing Agent: Organic amine (e.g., pyridine)

-

Equipment: Jacketed glass reactor with stirrer and reflux condenser, gas inlet tube, dropping funnel, distillation apparatus.

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram.

Caption: A generalized experimental workflow for isopropenyl acetate synthesis.

Detailed Procedure

-

Reactor Setup: Charge the jacketed glass reactor with 580 g of acetone and the desired amount of catalyst (e.g., naphthalene-1,5-disulfonic acid at a concentration of 0.4-3.0% relative to acetone).[6]

-

Reaction: Heat the acetone-catalyst mixture to a reaction temperature of at least 50°C.[6] Introduce a stream of ketene gas into the stirred reaction mixture. The ketene is typically generated by the pyrolysis of acetone in a separate apparatus.

-

Reaction Monitoring: The progress of the reaction can be monitored by analyzing samples for the consumption of acetone and the formation of isopropenyl acetate using techniques such as gas chromatography.

-

Aging: After the introduction of ketene is complete, the reaction mixture is aged at a temperature of at least 40°C for a minimum of 2 hours.[6] A preferred aging condition is at or above 60°C for at least 2 hours.[6] This aging step is crucial for improving the yield of isopropenyl acetate.[6]

-

Neutralization: After the aging period, the acidic catalyst is neutralized by the addition of an organic amine.[6]

-

Purification: The neutralized reaction mixture is then subjected to fractional distillation to separate the isopropenyl acetate from unreacted acetone, byproducts, and the neutralized catalyst.[6]

Quantitative Data

The following tables summarize the quantitative data extracted from various sources, providing a comparative overview of different reaction conditions and their outcomes.

Catalyst and Reaction Conditions

| Catalyst | Catalyst Concentration (% of Acetone) | Reaction Temperature (°C) | Aging Temperature (°C) | Aging Time (h) | Reference |

| Naphthalenedisulfonic acid | 0.4 - 3.0 | ≥ 50 | ≥ 40 | ≥ 2 | [6] |

| Naphthalene-1,5-disulfonic acid | ~0.4 | 75 - 85 | - | - | [7] |

| Naphthalene-2,6-disulfonic acid | ~0.3 | Not specified | - | - | [7] |

| Naphthalene-2,7-disulfonic acid | ~0.3 | Not specified | - | - | [7] |

Reaction Yields and Conversions

| Catalyst | Acetone Conversion (%) | Yield (based on consumed Acetone) (%) | Yield (based on absorbed Ketene) (%) | Reference |

| Naphthalene-1,5-disulfonic acid | 75.2 | 92.7 | 90.0 | [7] |

| Naphthalene-2,6-disulfonic acid | 31.7 | 94.2 | 90.7 | [7] |

| Naphthalene-2,7-disulfonic acid | 26.4 | 94.9 | 92.8 | [7] |

| Naphthalene-2,6-disulfonic acid (pre-treated with acetic anhydride) | 76.9 | 93.6 | 91.3 | [7] |

Safety Considerations

-

Ketene: Ketene is a highly toxic and reactive gas. It should be handled with extreme caution in a well-ventilated fume hood. Inhalation can cause severe respiratory irritation.

-

Acetone: Acetone is a highly flammable liquid. The reaction should be carried out away from ignition sources.

-

Acid Catalysts: Strong acid catalysts are corrosive and should be handled with appropriate personal protective equipment.

Conclusion

The synthesis of isopropenyl acetate from acetone and ketene is a well-established industrial process. The use of acid catalysts, particularly naphthalenedisulfonic acids, provides high yields and conversions. A key process parameter for maximizing the yield is the post-reaction aging step. This guide provides a comprehensive overview of the synthesis, including detailed protocols and quantitative data, to support researchers and professionals in the chemical and pharmaceutical industries. Careful attention to safety precautions, especially when handling the toxic and reactive ketene gas, is paramount.

References

- 1. Isopropenyl acetate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. stss.qust.edu.cn [stss.qust.edu.cn]

- 6. JPS63159349A - Production of isopropenyl acetate - Google Patents [patents.google.com]

- 7. DE934825C - Process for the preparation of isopropenyl acetate - Google Patents [patents.google.com]

An In-depth Technical Guide to Isopropenyl Acetate (CAS 108-22-5)

Audience: Researchers, scientists, and drug development professionals.

Core Information

Isopropenyl acetate (B1210297) (CAS 108-22-5) is an organic compound classified as the acetate ester of the enol tautomer of acetone (B3395972).[1][2] It is a colorless, volatile liquid with a characteristic fruity odor.[3][4][5] This compound is a significant commercial chemical, primarily serving as a precursor in the synthesis of acetylacetone (B45752) and as a versatile reagent in various organic transformations.[2][5] Its structure, featuring both an ester group and a reactive isopropenyl moiety, allows it to participate in a wide array of chemical reactions, making it a valuable intermediate in the pharmaceutical, agrochemical, and polymer industries.[3][6][7]

| Identifier | Value |

| CAS Number | 108-22-5[3][8] |

| Molecular Formula | C₅H₈O₂[3][8] |

| Molecular Weight | 100.12 g/mol [8][9] |

| IUPAC Name | Prop-1-en-2-yl acetate[2] |

| Synonyms | 1-Acetoxy-1-methylethylene, 2-Acetoxypropene, Methylvinyl acetate, Acetic acid isopropenyl ester[1][8] |

| InChI Key | HETCEOQFVDFGSY-UHFFFAOYSA-N[2][3] |

| SMILES | CC(=C)OC(=O)C[2] |

Chemical and Physical Properties

Isopropenyl acetate is a clear, colorless liquid that is less dense than water and its vapors are heavier than air.[4][8] It is slightly soluble in water but miscible with many organic solvents such as ethanol, ether, acetone, and propylene (B89431) glycol.[1][8][10]

| Property | Value |

| Melting Point | -92.9 °C[8] |

| Boiling Point | 94 - 97 °C[2][4][8] |

| Density | 0.909 - 0.922 g/mL at 20-25 °C[4][6] |

| Flash Point | 18 - 19 °C[6][11][12] |

| Vapor Pressure | 23 hPa (20 °C)[6] / 45.2 mmHg[8] |

| Refractive Index | 1.4001 - 1.401 at 20 °C[4][8] |

| Autoignition Temp. | 431 °C[8][12] |

| Water Solubility | 3.25% by weight (32.5 g/L at 20 °C)[8][12] |

Key Applications and Reactions

Isopropenyl acetate's dual functionality makes it a crucial intermediate and reagent in organic synthesis.

-

Acylating Agent: It is widely used for the acetylation of alcohols, phenols, and amines.[4][5] These reactions can often be performed under mild, solvent-free conditions, with catalysts like iodine or yttrium alkoxides, or even without any catalyst for amines.[4][13][14][15] The process is efficient as the enol byproduct tautomerizes to acetone, driving the reaction forward.[15]

-

Precursor to Acetylacetone: Commercially, its most significant application is the thermal rearrangement to produce acetylacetone (2,4-pentanedione), a vital ligand and synthetic building block.[1][2]

-

Enol Acetate Synthesis: It serves as a reagent to prepare other enol acetates from ketones via transesterification.[2]

-

Polymer Chemistry: The presence of a double bond allows it to act as a monomer or co-monomer in polymerization reactions, used to create specialized polymers for coatings, adhesives, and resins.[3][6][7][10]

-

Pharmaceutical and Agrochemical Synthesis: It is an intermediate in the production of various pharmaceuticals and agrochemicals.[5][6][7] It can also be used as a refined solvent in pharmaceutical formulations.[1][10][16]

-

Solvent: Due to its good solubility properties, it is employed as a solvent for cellulose (B213188) derivatives, plastics, oils, and fats.[1][5][6]

Experimental Protocols and Methodologies

a) Synthesis of Isopropenyl Acetate via Ketene (B1206846) and Acetone

The primary industrial method for producing isopropenyl acetate involves the reaction of acetone with ketene in the presence of an acid catalyst.[2]

-

Reactants: Acetone and ketene gas.

-

Catalyst: Strong Brønsted acids are effective. Catalysts mentioned include sulfuric acid, p-toluenesulfonic acid, and particularly naphthalenedisulfonic acids, which are reported to give high yields.[17][18]

-

General Procedure: Ketene gas, often produced from the pyrolysis of acetone, is bubbled through liquid acetone containing the dissolved acid catalyst. The reaction temperature is typically maintained at or above 50 °C.[17][18] After the reaction, the mixture is "aged" (held at a specific temperature, e.g., ≥40 °C for ≥2 hours) to improve the yield.[17] The process concludes with neutralization of the catalyst (often with an organic amine) followed by fractional distillation to purify the isopropenyl acetate.[17]

b) Acylation of Alcohols

Isopropenyl acetate is an effective acetylating agent for primary and secondary alcohols.

-

Reactants: Substrate (alcohol, phenol, or amine) and Isopropenyl Acetate (acting as both reagent and solvent, or with an external solvent).

-

Catalyst: The reaction can be catalyzed by various substances, including iodine, yttrium alkoxides (e.g., Y₅(OⁱPr)₁₃O), or acids like p-toluenesulfonic acid (p-TsOH).[4][14][15] For amines, the reaction can often proceed efficiently without any catalyst.[13]

-

General Procedure: The substrate is mixed with isopropenyl acetate in the presence of a catalytic amount of the chosen catalyst. The reaction is often conducted at room temperature or with gentle heating.[14] The reaction is irreversible because the co-product, the enol of acetone, immediately tautomerizes to the stable ketone form (acetone).[15] Work-up typically involves removing the catalyst and excess reagents, followed by purification of the acetylated product.

c) Rearrangement to Acetylacetone

This reaction is a key industrial process for producing acetylacetone.

-

Reactant: Isopropenyl acetate.

-

Conditions: The rearrangement is achieved by heating isopropenyl acetate over a metal surface catalyst at elevated temperatures.[2]

-

Procedure: Vapors of isopropenyl acetate are passed over the heated catalyst, inducing a rearrangement to form acetylacetone. The product is then collected and purified.

Safety, Handling, and Toxicology

Isopropenyl acetate is a highly flammable liquid and a dangerous fire hazard.[6][11][19] It should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.

| Aspect | Details |

| General Hazards | Highly flammable liquid and vapor.[11] Vapors may form explosive mixtures with air. |

| Health Effects | Irritating to eyes, skin, and the respiratory system.[3][11][19] Inhalation can cause dizziness, headache, and nausea.[6][19] Not intended for human ingestion; may cause severe gastrointestinal irritation.[6] |

| Toxicology Data | Acute Oral LD50 (Rat): 3000 mg/kg.[20] Classified as minimally toxic after single ingestion.[20] |

| Personal Protective | Wear nitrile gloves, safety goggles, and a vapor respirator during handling.[6][19] |

| Storage | Store in a cool, dry, well-ventilated, explosion-proof area below +30°C.[1][4][6] Keep containers tightly sealed and away from strong oxidants, acids, and bases to prevent hydrolysis and polymerization.[6] |

| Fire Fighting | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[20] |

| Transport | Classified as a Dangerous Good for transport (UN 2403, Class 3).[1][9][12] |

References

- 1. Isopropenyl Acetate, Isopropyl Acetate CAS 108-22-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. Isopropenyl acetate - Wikipedia [en.wikipedia.org]

- 3. CAS 108-22-5: Isopropenyl acetate | CymitQuimica [cymitquimica.com]

- 4. Isopropenyl acetate | 108-22-5 [chemicalbook.com]

- 5. Isopropenyl Acetate (108-22-5) | Chemical Product Exporter [chemicalbull.com]

- 6. talentchemicals.com [talentchemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. Isopropenyl acetate | C5H8O2 | CID 7916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Page loading... [guidechem.com]

- 11. isopropenyl acetate, 108-22-5 [thegoodscentscompany.com]

- 12. cpachem.com [cpachem.com]

- 13. Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Metal-Catalyzed Acyl Transfer Reactions of Enol Esters: Role of Y5(OiPr)13O and (thd)2Y(OiPr) as Transesterification Catalysts [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. cphi-online.com [cphi-online.com]

- 17. JPS63159349A - Production of isopropenyl acetate - Google Patents [patents.google.com]

- 18. DE934825C - Process for the preparation of isopropenyl acetate - Google Patents [patents.google.com]

- 19. nj.gov [nj.gov]

- 20. tcichemicals.com [tcichemicals.com]

Chemical Reactivity of Isopropenyl Acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Isopropenyl acetate (B1210297) (IPAc) is a versatile organic compound that serves as a crucial building block and reagent in a multitude of chemical transformations. Its unique structure, featuring both a reactive carbon-carbon double bond and an ester functional group, allows it to participate in a diverse range of reactions, including acetylations, polymerizations, and cycloadditions. This technical guide provides an in-depth overview of the core chemical reactivity of isopropenyl acetate, presenting quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways and workflows.

Acetylation and Transesterification Reactions

Isopropenyl acetate is widely recognized as a superior and "green" acetylating agent for a variety of nucleophiles, including alcohols, phenols, and amines.[1][2] A significant advantage of using isopropenyl acetate in these reactions is the formation of acetone (B3395972) as the sole byproduct, which can be easily removed from the reaction mixture by distillation.[2][3] This irreversibility, driven by the tautomerization of the enol leaving group to the more stable keto form (acetone), often leads to high yields of the desired acetylated products.[2][3]

Acetylation of Alcohols, Phenols, and Amines

The acetylation of alcohols, phenols, and amines using isopropenyl acetate can be achieved under various conditions, including catalyst-free and solvent-free systems, or with the aid of acid or metal catalysts.[1][4] For instance, iodine in isopropenyl acetate has been shown to be a unique and highly efficient catalyst for these transformations under solvent-free conditions.[1][5] Similarly, cerium(III) triflate and layered zirconium sulfophenyl phosphonate (B1237965) have been employed as effective catalysts for the acetylation of alcohols and phenols.[2] Even under catalyst-free conditions, isopropenyl acetate has been proven to be a remarkable and efficient acylating agent for amines, providing the corresponding acetamides in very high yields without the need for purification.[4]

Quantitative Data for Acetylation Reactions

The following table summarizes the reaction conditions and yields for the acetylation of various substrates using isopropenyl acetate.

| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Primary Alcohols | p-TsOH | Neat | Room Temp. | - | High | [2] |

| Secondary Alcohols | Lipase (B570770) (PSL-C) | Toluene | 40 | - | High (up to 99% ee) | [6] |

| Tertiary Alcohols | p-TsOH | Neat | Room Temp. | - | High | [2] |

| Phenols | Iodine | Solvent-free | - | - | High | [1] |

| Amines | None | Solvent-free | - | - | Very High | [4] |

| Glycerol | Amberlyst-15 | Neat | 30 | - | 91 (for acetal (B89532) acetates) | [7] |

Experimental Protocol: Acetylation of a Secondary Alcohol with Lipase Catalyst

This protocol describes the asymmetric acetylation of a secondary alcohol using isopropenyl acetate, catalyzed by a lipase from Pseudomonas cepacia immobilized on ceramic particles (PSL-C), as a method for kinetic resolution.[6]

-

Preparation: Ensure all reactants (racemic alcohol, isopropenyl acetate) and the solvent (toluene) are dry by storing them over activated molecular sieves (4Å).[6]

-

Reaction Setup: In a 5 cm³ reaction vial, dissolve 0.5 mmol of the racemic alcohol and 1 mmol of isopropenyl acetate in 3 cm³ of toluene.[6]

-

Thermostating: Place the reaction mixture in an oil bath and thermostat to 40°C.[6]

-

Initiation: Withdraw a 100 mm³ aliquot for initial gas chromatography (GC) analysis (t=0 sample). Add 100 mg of PSL-C lipase to the reaction mixture to initiate the reaction.

-

Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.

-

Workup: Once the desired conversion is reached, filter off the enzyme. The filtrate can then be concentrated and the products separated by standard chromatographic techniques.

Polymerization Reactions

The unsaturated nature of the isopropenyl group in isopropenyl acetate makes it a suitable monomer for polymerization reactions.[8] It can undergo both homopolymerization and copolymerization with other vinyl monomers to produce polymers with a range of properties.[8][9]

Homopolymerization and Copolymerization

While isopropenyl acetate homopolymerizes with some difficulty, solid homopolymers with melting points above 100°C and molecular weights exceeding 10,000 have been synthesized.[10] Copolymerization of isopropenyl acetate with other monomers, such as vinyl chloride, maleic anhydride, and various acrylic monomers, has been more extensively studied.[9][10][11] For instance, terpolymers of butyl acrylate (B77674), methyl methacrylate (B99206), and isopropenyl acetate have been prepared via seeded emulsion polymerization.[11] It has been observed that increasing the proportion of isopropenyl acetate in the monomer feed can lead to lower overall polymer conversion, which may be attributed to the lower reactivity of isopropenyl acetate for radical polymerization in the presence of these comonomers.[9][11]

Quantitative Data for Polymerization

| Polymerization Type | Comonomers | Initiator | Temperature (°C) | Key Findings | Reference |

| Homopolymerization | None | Thermal or Catalyst | 40 - 130 | Solid polymers with M.P. > 100°C | [10] |

| Emulsion Copolymerization | Butyl Acrylate, Methyl Methacrylate | Potassium Persulfate | Room Temp. | Lower conversion with increasing IPAc | [11] |

| Copolymerization | Vinyl Chloride | - | - | Film-forming products | [10] |

| Copolymerization | Maleic Anhydride | - | - | Copolymers formed | [9] |

Experimental Protocol: Seeded Emulsion Polymerization of Isopropenyl Acetate Terpolymers

This protocol is adapted from the synthesis of terpolymers of butyl acrylate (BA), methyl methacrylate (MMA), and isopropenyl acetate (IPAc).[11]

-

Seed Latex Preparation: Prepare a seed latex by polymerizing a small amount of the monomer mixture (BA, MMA) in deionized water with an anionic surfactant (e.g., Dowfax 2A1) and an initiator (e.g., potassium persulfate).

-

Monomer Emulsion Preparation: Prepare a monomer emulsion by mixing the main portion of the monomers (BA, MMA, and varying amounts of IPAc) with the surfactant and deionized water.

-

Reaction Setup: In a reactor equipped with a stirrer, condenser, and nitrogen inlet, add the seed latex and heat to the reaction temperature.

-

Polymerization: Start the continuous addition of the monomer emulsion and an initiator solution to the reactor. Maintain the reaction temperature and stirring for a specified period.

-

Completion: After the addition is complete, continue the reaction for a short period (e.g., 10 minutes) to ensure high conversion.[11]

-

Cooling and Filtration: Reduce the temperature to room temperature and filter the resulting emulsion.[11]

Other Key Reactions

Beyond acetylation and polymerization, isopropenyl acetate participates in several other important chemical transformations.

Rearrangement to Acetylacetone

Industrially, isopropenyl acetate is a principal precursor to acetylacetone.[12] This transformation is achieved by heating isopropenyl acetate over a metal surface, which induces a rearrangement reaction.[12]

Hydrolysis

Isopropenyl acetate can undergo acid-catalyzed hydrolysis. The mechanism of this reaction has been studied, providing insights into the reactivity of enol esters.[13][14]

Reactions with Ketones

Isopropenyl acetate can react with ketones to generate new enol acetates, in a process that can be considered a form of trans-enolesterification.[12]

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows involving isopropenyl acetate.

Caption: Acid-catalyzed acetylation of an alcohol with isopropenyl acetate.

Caption: A typical experimental workflow for a catalyzed acetylation reaction.

Caption: Workflow for seeded emulsion polymerization using isopropenyl acetate.

Stability and Safety Considerations

Isopropenyl acetate is a highly flammable liquid and vapor.[15] Its vapors can form explosive mixtures with air. It is also sensitive to moisture and should be stored under an inert atmosphere.[16] While hazardous polymerization does not typically occur under normal conditions, it can become unstable at elevated temperatures and pressures.[15][16] It is incompatible with strong acids, bases, and oxidizing agents.[5][16] When heated to decomposition, it emits acrid smoke and irritating fumes.[17] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should always be taken when handling this chemical.[16]

References

- 1. 酢酸イソプロペニル Wacker Chemie AG, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Isopropenyl acetate | 108-22-5 [chemicalbook.com]

- 6. doc.rero.ch [doc.rero.ch]

- 7. A transesterification–acetalization catalytic tandem process for the functionalization of glycerol: the pivotal role of isopropenyl acetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. US3349068A - Hydrolyzed isopropenyl acetate polymers and process - Google Patents [patents.google.com]

- 11. d-nb.info [d-nb.info]

- 12. Isopropenyl acetate - Wikipedia [en.wikipedia.org]

- 13. MECHANISMS FOR THE ACID-CATALYZED HYDROLYSIS OF VINYL ACETATE AND ISOPROPENYL ACETATE. (Journal Article) | OSTI.GOV [osti.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ISOPROPENYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. fishersci.com [fishersci.com]

- 17. Isopropenyl acetate | C5H8O2 | CID 7916 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isopropenyl Acetate in Polymer Chemistry: An In-depth Technical Guide for Researchers

An Introduction to a Versatile Monomer for Advanced Polymer Synthesis

Isopropenyl acetate (B1210297) (IPA) is a commercially available, colorless liquid that serves as a unique monomer in the field of polymer chemistry.[1] While its homopolymerization is challenging, its ability to copolymerize with a variety of other monomers opens avenues for the synthesis of functional polymers with tailored properties.[2][3] This technical guide provides a comprehensive overview of isopropenyl acetate as a monomer, focusing on its polymerization behavior, key copolymer systems, and potential applications in biomedical and drug delivery contexts.

Physicochemical Properties of Isopropenyl Acetate

A thorough understanding of the monomer's properties is fundamental to its application in polymer synthesis.

| Property | Value | Reference |

| Chemical Formula | C₅H₈O₂ | [1] |

| Molar Mass | 100.12 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.922 g/mL at 20 °C | |

| Boiling Point | 97 °C | [1] |

| Melting Point | -92.9 °C | |

| Refractive Index (n20/D) | 1.401 | |

| Solubility in Water | Slightly soluble | |

| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone |

Homopolymerization of Isopropenyl Acetate

Homopolymerization of isopropenyl acetate via conventional free radical methods is generally difficult and results in low molecular weight polymers.[3] However, high-pressure polymerization has been shown to yield solid, high molecular weight poly(isopropenyl acetate) (PIPA).

Experimental Protocol: High-Pressure Homopolymerization of Isopropenyl Acetate

This protocol is adapted from a patented method for producing high molecular weight PIPA.

Materials:

-

Isopropenyl acetate (distilled)

-

Di-t-butyl peroxide (initiator)

-

High-pressure polymerization apparatus

Procedure:

-

A solution of di-t-butyl peroxide in distilled isopropenyl acetate (e.g., 0.05% by weight) is prepared.

-

The solution is charged into a high-pressure reactor.

-

The reactor is pressurized to approximately 10,000 atmospheres.

-

The temperature is raised to 120 °C and maintained for a specified reaction time (e.g., 2 hours).

-

After the reaction, the pressure is released, and the polymer is recovered.

-

The resulting poly(isopropenyl acetate) can be purified by precipitation in a non-solvent like petroleum ether and dried under vacuum.

Characterization: The molecular weight of the resulting polymer can be determined by techniques such as gel permeation chromatography (GPC) or viscometry.

Copolymerization of Isopropenyl Acetate

Isopropenyl acetate readily copolymerizes with a range of monomers, offering a versatile platform for creating polymers with diverse functionalities.

Reactivity Ratios

| Monomer 1 (M1) | Monomer 2 (M2) | r₁ | r₂ | r₁ * r₂ | Copolymerization Behavior | Temperature (°C) |

| Isopropenyl Acetate | Maleic Anhydride (B1165640) | 0.032 | 0.002 | 0.000064 | Strong Alternating | 60 |

The product of the reactivity ratios (r₁ * r₂) for the copolymerization of isopropenyl acetate and maleic anhydride is close to zero, indicating a strong tendency for the monomers to alternate along the polymer chain.

Emulsion Copolymerization with Acrylic Monomers

Emulsion polymerization is a common and effective method for copolymerizing isopropenyl acetate with acrylic monomers like butyl acrylate (B77674) (BA) and methyl methacrylate (B99206) (MMA).[4][5][6]

This protocol is based on the work of Shinde et al.[4][5]

Materials:

-

Isopropenyl acetate (IPA)

-

Butyl acrylate (BA)

-

Methyl methacrylate (MMA)

-

Potassium persulfate (KPS) (initiator)

-

Anionic surfactant (e.g., Dowfax 2A1)

-

Deionized water

Procedure:

-

Seed Latex Preparation: A seed latex is prepared by the emulsion polymerization of a portion of the BA and MMA monomers.

-

Pre-emulsion Preparation: A pre-emulsion is prepared by emulsifying the remaining BA, MMA, and the desired amount of IPA in water with the surfactant.

-

Polymerization: The seed latex is charged into a reactor and heated to the reaction temperature (e.g., 80 °C). The pre-emulsion and an aqueous solution of the initiator are then fed into the reactor over a period of several hours.

-

Completion: After the feeds are complete, the reaction is allowed to continue for an additional period to ensure high conversion.

-

Characterization: The resulting latex can be characterized for particle size, solid content, and molecular weight. The polymer can be isolated by casting films and analyzed for its thermal and mechanical properties.

Quantitative Data from a Representative Emulsion Terpolymerization:

| Property | Value |

| Monomer Ratio (IPA:BA:MMA) | 1:1:1 (molar) |

| Polymer Molecular Weight (Mw) | > 200,000 g/mol |

| Polydispersity Index (PDI) | 1.01 - 1.03 |

| Glass Transition Temperature (Tg) of PIPA | 45 °C |

Data adapted from Shinde et al.[4][5]

Hydrolysis to Poly(alpha-methylvinyl alcohol)

Poly(isopropenyl acetate) can be hydrolyzed to produce poly(alpha-methylvinyl alcohol), a polymer with reactive hydroxyl groups.[7]

Experimental Protocol: Hydrolysis of Poly(isopropenyl acetate)

Materials:

-

Poly(isopropenyl acetate)

-

Sodium methoxide (B1231860) (catalyst)

Procedure:

-

Poly(isopropenyl acetate) is dissolved in methanol.

-

A catalytic amount of sodium methoxide in methanol is added to the polymer solution.

-

The mixture is refluxed for a period of time (e.g., 2 hours) to effect hydrolysis.

-

The resulting poly(alpha-methylvinyl alcohol) precipitates from the solution.

-

The polymer is collected by filtration, washed with methanol, and dried under vacuum.

Potential Applications in Drug Delivery

While specific drug delivery systems based on poly(isopropenyl acetate) are not extensively reported in the literature, the chemical nature of its copolymers suggests potential in this area. The ability to incorporate functional monomers and the potential for creating amphiphilic structures are key attributes for drug delivery applications.

Nanoparticle Formulation

Copolymers containing both hydrophobic and hydrophilic segments can self-assemble into nanoparticles in aqueous environments, which can be used to encapsulate hydrophobic drugs.[7]

Functionalization for Targeted Delivery

Copolymers of isopropenyl acetate with monomers containing reactive groups (e.g., maleic anhydride) can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct drug-loaded nanoparticles to specific cells or tissues.

Biocompatibility Considerations

Conclusion

Isopropenyl acetate presents a valuable, yet under-explored, monomer for the synthesis of functional polymers. Its copolymerization with a wide array of monomers allows for the creation of materials with tunable properties. While its direct application in drug delivery is still an emerging area, the fundamental polymer chemistry of isopropenyl acetate provides a strong basis for the future design and synthesis of novel polymer-based therapeutics and drug delivery systems. Further research into the reactivity ratios with a broader range of comonomers and a thorough investigation of the biocompatibility of the resulting polymers are crucial next steps to unlocking the full potential of this versatile monomer.

References

- 1. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US3349068A - Hydrolyzed isopropenyl acetate polymers and process - Google Patents [patents.google.com]

- 4. Polyvinyl alcohol based-drug delivery systems for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyvinyl alcohol based-drug delivery systems for cancer treatment. | Sigma-Aldrich [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Poly(vinyl alcohol) as emulsifier stabilizes solid triglyceride drug carrier nanoparticles in the alpha-modification - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Acylation Potential of Isopropenyl Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl acetate (B1210297) (IPA) is emerging as a versatile and environmentally benign acylating agent in organic synthesis. Its ability to effectively acetylate a wide range of nucleophiles, including alcohols, amines, and thiols, coupled with the formation of acetone (B3395972) as the sole byproduct, positions it as a superior alternative to traditional acylating agents like acetic anhydride (B1165640) and acetyl chloride. This technical guide provides a comprehensive overview of the acylation potential of isopropenyl acetate, detailing its reactivity under various catalytic conditions, including catalyst-free, acid-catalyzed, and enzyme-mediated transformations. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data for a variety of substrates, and visual representations of reaction mechanisms and experimental workflows.

Introduction

Acylation is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of pharmaceuticals, fine chemicals, and materials.[1] The choice of acylating agent is paramount, directly impacting reaction efficiency, selectivity, and environmental footprint. Isopropenyl acetate has garnered significant attention as a "green" acetylating reagent.[2][3] It is non-toxic, and its byproduct, acetone, is a recyclable and relatively harmless solvent.[2] This contrasts sharply with conventional reagents that produce corrosive and often difficult-to-remove byproducts.[4]

This guide explores the diverse applications of isopropenyl acetate in acylation reactions, providing a detailed examination of its performance with various substrates and catalytic systems.

Acylation of Amines

Isopropenyl acetate has proven to be a highly effective reagent for the acetylation of both primary and secondary amines, often proceeding with high to quantitative yields under solvent- and catalyst-free conditions.[2][5]

Quantitative Data for Amine Acylation

The following table summarizes the acylation of various amines with isopropenyl acetate under catalyst- and solvent-free conditions.

| Entry | Amine Substrate | Product | Yield (%) |

| 1 | Benzylamine (B48309) | N-Benzylacetamide | 100 |

| 2 | n-Butylamine | N-Butylacetamide | 100 |

| 3 | Cyclohexylamine | N-Cyclohexylacetamide | 100 |

| 4 | Aniline | Acetanilide | 20 |

| 5 | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)acetamide | 100 |

| 6 | N-Methylbenzylamine | N-Methyl-N-benzylacetamide | 95 |

| 7 | Piperidine | 1-Acetylpiperidine | 100 |

| 8 | (R)-(+)-α-Methylbenzylamine | (R)-N-(1-Phenylethyl)acetamide | 100 |

Data sourced from Pelagalli et al. (2012).[2]

Experimental Protocol: Catalyst-Free Acylation of Benzylamine

The following protocol is a representative example of the catalyst-free acylation of a primary amine with isopropenyl acetate.[2]

Materials:

-

Benzylamine

-

Isopropenyl acetate

Procedure:

-

In a sealed vial, a mixture of benzylamine (1 mmol) and isopropenyl acetate (4 mmol) is prepared.

-

The mixture is heated to 60°C and stirred for 3 hours.

-

After the reaction is complete, the excess isopropenyl acetate and the acetone byproduct are removed by distillation under reduced pressure.

-

The resulting N-benzylacetamide is obtained in quantitative yield and generally requires no further purification.

Acylation of Alcohols

The acylation of alcohols using isopropenyl acetate can be achieved under various conditions, including acid catalysis and enzymatic catalysis, providing a versatile method for the protection of hydroxyl groups and the synthesis of esters.

Quantitative Data for Alcohol Acylation

The table below presents the yields for the acylation of a range of alcohols with isopropenyl acetate, highlighting the influence of the catalytic system.

| Entry | Alcohol Substrate | Catalyst | Yield (%) |

| 1 | Benzyl (B1604629) alcohol | p-TsOH | 95 |

| 2 | 1-Phenylethanol (B42297) | p-TsOH | 92 |

| 3 | 2-Phenylethanol | p-TsOH | 98 |

| 4 | Cinnamyl alcohol | p-TsOH | 96 |

| 5 | Geraniol | p-TsOH | 90 |

| 6 | Menthol | p-TsOH | 85 |

| 7 | 1-Octanol | VOSO₄ | 85 |

| 8 | Cyclohexanol | VOSO₄ | 75 |

| 9 | 1-Phenylethanol | Lipase (B570770) (PSL-C) | >99 (ee) |

Data for p-TsOH catalyzed reactions sourced from a study on metal-free acylation.[6] Data for VOSO₄ catalyzed reactions sourced from a study on stoichiometric solvent-free acetylation.[4] Data for lipase-catalyzed reaction sourced from a study on irreversible transesterification.[7]

Experimental Protocol: p-Toluenesulfonic Acid Catalyzed Acylation of Benzyl Alcohol

This protocol details a metal-free approach to the acylation of a primary alcohol.[6]

Materials:

-

Benzyl alcohol

-

Isopropenyl acetate

-

p-Toluenesulfonic acid (p-TsOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of benzyl alcohol (1 mmol) in dichloromethane (5 mL), isopropenyl acetate (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol) are added.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford benzyl acetate.

Experimental Protocol: Lipase-Catalyzed Acylation of 1-Phenylethanol

This protocol describes an enzymatic approach for the kinetic resolution of a secondary alcohol.[7]

Materials:

-

Racemic 1-phenylethanol

-

Isopropenyl acetate

-

Immobilized Lipase from Pseudomonas cepacia (PSL-C)

-

Molecular sieves (4Å)

Procedure:

-

Racemic 1-phenylethanol (0.5 mmol) and isopropenyl acetate (1 mmol) are dissolved in toluene (3 cm³).

-

The reaction mixture is thermostated to 40°C.

-

Immobilized lipase (100 mg) and molecular sieves (100 mg) are added to the solution.

-

The reaction progress and enantiomeric excess are monitored by gas chromatography (GC).

-

The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess of the remaining (R)-1-phenylethanol and the produced (S)-1-phenylethyl acetate.

-

The enzyme is removed by centrifugation or filtration.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and establishing efficient experimental workflows are critical for the successful application and optimization of isopropenyl acetate acylation.

Proposed Reaction Mechanisms

The acylation of nucleophiles by isopropenyl acetate can proceed through different pathways depending on the catalytic conditions. The following diagrams illustrate the proposed mechanisms for acid-catalyzed, base-catalyzed, and lipase-mediated acylation.

Caption: Proposed mechanism for acid-catalyzed acylation.

Caption: Proposed mechanism for base-catalyzed acylation.

Caption: Simplified mechanism for lipase-catalyzed acylation.

Experimental Workflows

A systematic approach is essential for optimizing reaction conditions and exploring the substrate scope.

Caption: General workflow for catalyst screening.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 358. Acylation. Part VII. The kinetics and mechanism of the enol-acetylation of acetophenone by isopropenyl acetate catalysed by toluene-p-sulphonic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. doc.rero.ch [doc.rero.ch]

An In-Depth Technical Guide to Isopropenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropenyl acetate (B1210297), including its chemical identity, physicochemical properties, key synthetic applications, and detailed experimental protocols.

Chemical Identity: IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for isopropenyl acetate is prop-1-en-2-yl acetate .[1] It is an organic compound that is the acetate ester of the enol tautomer of acetone.[2][3]

Isopropenyl acetate is known by a variety of synonyms in scientific literature and commercial contexts. These include:

-

Methylvinyl acetate[1]

Physicochemical Properties

Isopropenyl acetate is a clear, colorless liquid with a characteristic fruity, ethereal odor.[6][7] It is less dense than water and its vapors are heavier than air.[1] The quantitative physicochemical properties of isopropenyl acetate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [1][3] |

| Molecular Weight | 100.12 g/mol | [1][6][8] |

| CAS Number | 108-22-5 | [1][2][3][5][6] |

| Boiling Point | 94-97 °C | [1][5][6] |

| Melting Point | -92.9 °C | [1][5] |

| Density | 0.922 g/mL at 20 °C; 0.909 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.401 | [6][8] |

| Flash Point | 19 °C (66.2 °F) | [2][8] |

| Water Solubility | 32.5 - 34 g/L at 20 °C | [1][6] |

| Vapor Pressure | 45.2 mmHg at 25 °C | [1] |

Key Synthetic Applications and Reaction Mechanisms

Isopropenyl acetate is a versatile reagent in organic synthesis, primarily utilized as an efficient acetylating agent and a precursor for enol acetates.[7][9]

3.1. Enol Acetate Synthesis

Isopropenyl acetate is widely used to convert ketones into their corresponding enol acetates. This reaction is typically acid-catalyzed and proceeds by transesterification. The equilibrium is driven by the formation of acetone, which is more volatile and can be removed from the reaction mixture.

References

- 1. Isopropenyl acetate | C5H8O2 | CID 7916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isopropenyl Acetate, Isopropyl Acetate CAS 108-22-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Isopropenyl acetate [himedialabs.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Isopropenyl acetate - Wikipedia [en.wikipedia.org]

- 6. Isopropenyl acetate | 108-22-5 [chemicalbook.com]

- 7. Isopropenyl Acetate (108-22-5) | Chemical Product Exporter [chemicalbull.com]

- 8. 酢酸イソプロペニル Wacker Chemie AG, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. US3655736A - Preparation of enol esters from allenes - Google Patents [patents.google.com]

From Isopropenyl Acetate to Acetylacetone: A Technical Guide to a Classic Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylacetone (B45752) (2,4-pentanedione) is a pivotal precursor and intermediate in the synthesis of a wide array of pharmaceuticals, heterocycles, and metal complexes. Its industrial production is predominantly achieved through the thermal rearrangement of isopropenyl acetate (B1210297), a readily available and cost-effective starting material.[1][2][3] This technical guide provides an in-depth exploration of this classic organic transformation, detailing the underlying reaction mechanism, various experimental protocols, and key quantitative data for the synthesis of acetylacetone from isopropenyl acetate.

Reaction Mechanism: A[4][4]-Sigmatropic Rearrangement

The thermal conversion of isopropenyl acetate to acetylacetone is a prime example of a[4][4]-sigmatropic rearrangement, a class of pericyclic reactions.[5][6] This concerted process involves the reorganization of six electrons through a cyclic transition state. Analogous to the well-known Claisen rearrangement of allyl vinyl ethers, the reaction proceeds without the need for a catalyst, although catalysts can be employed to lower the required temperature.[1][5][6]

The mechanism involves the formation of a six-membered, chair-like transition state where a new carbon-carbon bond is formed between the terminal carbon of the vinyl group and the acetyl methyl carbon, concurrently with the cleavage of the ether oxygen-vinyl carbon bond.[5][6] The reaction is driven by the formation of the more thermodynamically stable dicarbonyl compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acetylacetone - Sciencemadness Wiki [sciencemadness.org]

- 3. Isopropenyl acetate - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 6. Video: [3,3] Sigmatropic Rearrangement of Allyl Vinyl Ethers: Claisen Rearrangement [jove.com]

Methodological & Application

Protocol for Alcohol Acetylation Using Isopropenyl Acetate

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylation is a fundamental chemical transformation in organic synthesis, frequently employed for the protection of hydroxyl groups in alcohols. Isopropenyl acetate (B1210297) has emerged as a superior acetylating agent due to its high reactivity and the generation of acetone (B3395972) as the sole byproduct, which can be easily removed from the reaction mixture. This protocol details the acetylation of primary, secondary, and tertiary alcohols using isopropenyl acetate with various catalysts, providing a comparative analysis of their efficiency. The methods described herein are suitable for a wide range of substrates and offer high yields under relatively mild conditions.

Data Presentation

The following table summarizes the quantitative data for the acetylation of various alcohols using isopropenyl acetate with different catalysts. The data highlights the efficiency of each catalyst in terms of reaction time and yield for primary, secondary, and tertiary alcohols.

| Entry | Substrate (Alcohol) | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Benzyl alcohol (Primary) | VOSO₄ (1) | None | 60 | 24 h | 86[1] |

| 2 | 1-Octanol (Primary) | Y(OTf)₃ (1) | None | 25 | 2 h | 95 |

| 3 | Cyclohexanol (Secondary) | VOSO₄ (1) | None | 60 | 24 h | 65[1] |

| 4 | 1-Phenylethanol (Secondary) | Y(OTf)₃ (1) | None | 25 | 4 h | 92 |

| 5 | tert-Butanol (Tertiary) | p-TsOH (cat.) | Isopropenyl Acetate | Reflux | - | Efficient |

| 6 | Linalool (Tertiary) | Cp₂Sm(thf)₂/Oxime Ester | Isopropenyl Acetate | RT | - | Quantitative[2] |

| 7 | Various Alcohols | Iodine | None | 85-90 | - | Good to Excellent[3] |

Experimental Protocols

VOSO₄-Catalyzed Acetylation of Alcohols

This protocol describes a solvent-free method for the acetylation of alcohols using vanadyl sulfate (B86663) (VOSO₄) as a catalyst.

Materials:

-

Alcohol (e.g., Benzyl alcohol, Cyclohexanol)

-

Isopropenyl acetate

-

Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a 5 mL round-bottom flask, add the alcohol (1.0 g).

-

Add isopropenyl acetate (1.0 equivalent relative to the alcohol).

-

Add VOSO₄·5H₂O (1 mol%).

-

The reaction mixture is stirred magnetically at 60°C for 24 hours.

-

After completion, the reaction is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the acetylated product.

Iodine-Catalyzed Acetylation of Alcohols

This protocol outlines a solvent-free acetylation of a variety of alcohols using molecular iodine as a catalyst.[3]

Materials:

-

Alcohol (Primary, Secondary, or Tertiary)

-

Isopropenyl acetate

-

Iodine (I₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up

Procedure:

-

In a round-bottom flask, dissolve a catalytic amount of iodine in isopropenyl acetate.

-

Add the alcohol to the solution.

-

Heat the reaction mixture with stirring at 85-90°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up the reaction mixture as described in the VOSO₄ protocol to isolate the product.

Analytical Methods for Reaction Monitoring and Characterization

a. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring the progress of the acetylation reaction and for characterizing the final product.

Sample Preparation: A small aliquot (e.g., 4 µL) of the reaction mixture is taken at different time intervals, diluted with a suitable solvent like ethyl acetate (e.g., 5 mL) containing an internal standard (e.g., 10 mM decane), and then injected into the GC-MS.

Typical GC-MS Parameters:

-

Column: HP-5ms UI capillary column (30 m × 0.25 mm i.d. × 0.25 μm film thickness)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 min

-

Ramp: 10°C/min to 250°C

-

Hold at 250°C for 5 min

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to monitor the reaction kinetics by observing the disappearance of the alcohol's characteristic protons and the appearance of the acetylated product's protons.

Sample Preparation: A small sample of the reaction mixture is withdrawn, diluted in a deuterated solvent (e.g., CDCl₃), and transferred to an NMR tube.

Characteristic ¹H NMR Chemical Shifts (in CDCl₃):

-

Benzyl alcohol: -CH₂- protons at ~4.7 ppm.

-

Benzyl acetate: -CH₂- protons at ~5.1 ppm; acetyl -CH₃ protons at ~2.1 ppm.

-

Isopropenyl acetate: Vinylic protons at ~4.6 and ~4.9 ppm; methyl protons at ~1.9 and ~2.1 ppm.

-

Acetone (byproduct): Methyl protons at ~2.17 ppm.

Mandatory Visualizations

Acid-Catalyzed Acetylation of Alcohol with Isopropenyl Acetate

The reaction proceeds via a transesterification mechanism. The acid catalyst protonates the carbonyl oxygen of isopropenyl acetate, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.

References

Application Notes & Protocols: Solvent-Free Amine Acylation Using Isopropenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the efficient and environmentally friendly acylation of amines using isopropenyl acetate (B1210297) under solvent-free and catalyst-free conditions. This method offers a green chemistry approach to the synthesis of amides, which are crucial intermediates in pharmaceutical and chemical industries.

Introduction

The acetylation of amines is a fundamental transformation in organic synthesis, often employed as a protective measure for amino groups during multi-step synthetic sequences.[1][2][3] Traditional methods frequently rely on acylating agents like acid chlorides or anhydrides, which often necessitate the use of catalysts and organic solvents, leading to potential environmental concerns and complex purification procedures.[1][2][3]

Isopropenyl acetate has emerged as a superior, cost-effective, and environmentally benign acylating agent for amines.[3][4] This protocol highlights a solvent-free and catalyst-free approach that affords high yields of the corresponding acetamides.[1][2][3][4] The reaction's primary byproduct is acetone (B3395972), which can be easily removed and potentially recycled, aligning with the principles of green chemistry.[1][2][3]

Reaction Mechanism and Principle

The reaction proceeds through the nucleophilic attack of the amine on the carbonyl group of isopropenyl acetate. The resulting intermediate then collapses, yielding the N-acetylated amine (amide) and an enol, which rapidly tautomerizes to the thermodynamically stable acetone. This tautomerization drives the reaction equilibrium towards the product formation.[3]

Caption: General reaction mechanism for amine acylation using isopropenyl acetate.

Advantages of the Method

-

High Yields: The reaction consistently produces high to quantitative yields of the desired amide products.[1][2][4]

-

Solvent-Free & Catalyst-Free: The absence of solvents and catalysts simplifies the experimental setup and reduces chemical waste.[1][2][3][4]

-

Simple Work-up: In most cases, the product is obtained in high purity after simple removal of excess reagent and the acetone byproduct by distillation.[1][2]

-

Green Chemistry: This method is environmentally friendly due to high atom economy, the use of a non-toxic reagent, and the formation of a recyclable byproduct.[1][2][3]

-

Broad Substrate Scope: The protocol is effective for a wide range of primary and secondary amines.[1]

Experimental Protocols

General Protocol for Solvent-Free Acylation of Amines

This protocol is based on the systematic investigation by Pelagalli et al. and is applicable to a broad range of primary and secondary amines.[1][2][3]

Materials:

-

Amine (1 mmol)

-

Isopropenyl acetate (4 mmol)

-

Sealed vial or round-bottom flask with a condenser

-

Heating source (e.g., heating mantle, oil bath)

-

Rotary evaporator

Procedure:

-

In a sealed vial, combine the amine (1 mmol) and isopropenyl acetate (4 mmol).

-

After the reaction is complete, transfer the mixture to a round-bottom flask.

-

Remove the excess isopropenyl acetate and the acetone byproduct under reduced pressure using a rotary evaporator.[1][2]

-

The resulting crude product is typically of high purity. Analyze the product using appropriate techniques (e.g., NMR, GC-MS).

Caption: Experimental workflow for solvent-free amine acylation.

Data Presentation

The following tables summarize the results obtained for the acylation of various primary and secondary amines using the general protocol.

Table 1: Acylation of Primary Amines

| Entry | Amine | Time (h) | Yield (%) |

| 1 | Benzylamine | 3 | 100 |

| 2 | 4-Methoxybenzylamine | 3 | 100 |

| 3 | 4-Chlorobenzylamine | 3 | 100 |

| 4 | 2-Phenylethylamine | 3 | 100 |

| 5 | n-Butylamine | 3 | 100 |

| 6 | Cyclohexylamine | 3 | 100 |

| 7 | Aniline | 3 | 100 |

| 8 | 4-Methoxyaniline | 3 | 100 |

| 9 | 4-Chloroaniline | 3 | 98 |

| 10 | 2-Aminopyridine | 24 | 95 |

Data sourced from Pelagalli et al., Green Chemistry, 2012, 14, 2251.[1]

Table 2: Acylation of Secondary Amines

| Entry | Amine | Time (h) | Yield (%) |

| 1 | Dibenzylamine | 3 | 100 |

| 2 | N-Methylbenzylamine | 3 | 100 |

| 3 | Piperidine | 3 | 100 |

| 4 | Morpholine | 3 | 100 |

| 5 | Pyrrolidine | 3 | 100 |

| 6 | N-Phenylbenzylamine | 24 | 90 |

Data sourced from Pelagalli et al., Green Chemistry, 2012, 14, 2251.[1]

Notes on Specific Substrates

-

Amino Alcohols: For substrates containing both amino and hydroxyl groups, such as N-butyl-2-hydroxyethylamine, the reaction shows high chemoselectivity for N-acylation. An extended reaction time of 24 hours at 60°C can lead to a quantitative yield of the N-acylated product.[1]

-

Unreactive Substrates: Certain substrates like 1,2-aminothiophenol and 1,2-aminophenol did not show any reaction under these conditions.[1]

Safety and Handling

-

Isopropenyl acetate is a flammable liquid.[5] Handle in a well-ventilated fume hood and away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for isopropenyl acetate before use.

Conclusion

The use of isopropenyl acetate for the solvent-free and catalyst-free acylation of amines is a highly efficient, simple, and environmentally responsible method for the synthesis of amides.[3][4] Its broad applicability to a wide range of amines and the high purity of the resulting products make it an attractive alternative to traditional acylation methods in both academic and industrial research settings.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Isopropenyl acetate | C5H8O2 | CID 7916 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Isopropenyl Acetate for Acetonide Protection of Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction